molecular formula C13H9NO5 B2786664 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione CAS No. 859304-28-2

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Cat. No.: B2786664
CAS No.: 859304-28-2
M. Wt: 259.217
InChI Key: NTSLTWQRDNWPIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione involves several steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is typically carried out in a tetrahydrofuran solvent medium, which provides good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is not well-documented. its derivatives are known to interact with various molecular targets and pathways, including DNA intercalation and enzyme inhibition. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is unique due to its specific substitution pattern and its role as a synthetic intermediate in the preparation of various alkaloids. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

7-methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLTWQRDNWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=C(C2=O)OC)C(=O)C3=C1OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
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7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
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7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
Reactant of Route 6
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

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